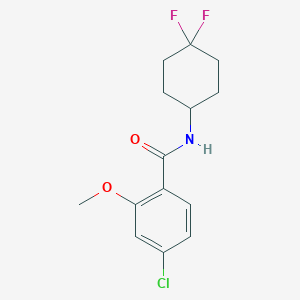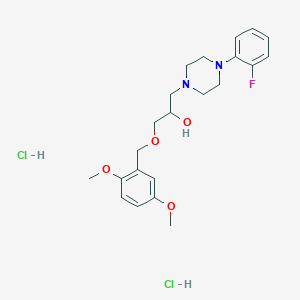
1-(2,6-Difluorophenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,6-Difluorophenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H14F3N3OS and its molecular weight is 377.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Material Properties
The study by Jeon et al. (2014) reveals insights into the crystal structure of a similar benzoylurea pesticide, providing a foundation for understanding the physical and chemical properties of urea derivatives in material science. This research highlights the significance of N—H⋯O hydrogen bonds and π–π interactions in forming three-dimensional architectures, crucial for the development of new materials with specific functionalities (Youngeun Jeon, Gihaeng Kang, Sangjin Lee, Tae Ho Kim, 2014).
Antifungal and Antibacterial Applications
Sujatha et al. (2019) demonstrate the synthesis and biological evaluation of aminothiazole derivatives, showcasing their potent antifungal and antibacterial activities. This study underscores the potential of thiazole-urea compounds in addressing microbial resistance, a growing concern in public health (K. Sujatha, Shilpa, R. Gani, 2019).
Anticholinesterase and Antioxidant Activities
The research by Kurt et al. (2015) on novel coumarylthiazole derivatives highlights the utility of urea and thiourea groups in inhibiting cholinesterases, a key target in Alzheimer's disease treatment. Furthermore, these compounds exhibit significant antioxidant capabilities, suggesting their potential in managing oxidative stress-related disorders (B. Z. Kurt, I. Gazioğlu, F. Sonmez, M. Kuçukislamoglu, 2015).
Agricultural Applications
Abad et al. (2004) explore the growth-promoting effects of phenyl-fluorinated urea derivatives on kiwifruits, demonstrating the impact of fluorine substitution on enhancing fruit growth. This research provides valuable insights into the development of agrochemicals designed to improve crop yield and quality (Antonio Abad, Consuelo Agulló, Ana C. Cuñat, Raquel Jimenez, Cristina Vilanova, 2004).
Photonic and Sensor Applications
The study on urea-doped ZnO films by Wang et al. (2018) for use in inverted polymer solar cells illustrates the potential of urea derivatives in enhancing the efficiency of photovoltaic devices. This research is pivotal for the development of next-generation solar cells with higher power conversion efficiencies (Zongtao Wang, Zhongqiang Wang, Ruqin Zhang, Kunpeng Guo, Yuezhen Wu, Hua Wang, Yuying Hao, Guo Chen, 2018).
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c19-12-4-1-3-11(9-12)17-23-13(10-26-17)7-8-22-18(25)24-16-14(20)5-2-6-15(16)21/h1-6,9-10H,7-8H2,(H2,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCLSNYLNJDTSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2516442.png)

![2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2516446.png)



![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2516452.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2516457.png)


![1-(4-{[3-(Azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethanone](/img/structure/B2516462.png)
![2-((6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2516464.png)

